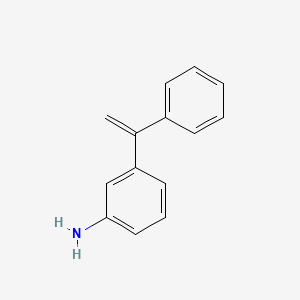
3-(1-Phenylethenyl)aniline
Übersicht
Beschreibung
3-(1-Phenylethenyl)aniline is an organic compound with the molecular formula C14H13N . It has a molecular weight of 195.26 . The compound is solid in its physical form .
Synthesis Analysis
The synthesis of anilines, in general, has been extensively studied. Anilines are typically derived from benzene, toluene, and xylenes (BTX) — petrochemicals available at low cost in bulk quantities . These building blocks contain a benzene ring in which a carbon–hydrogen (C–H) bond can be replaced with a carbon–nitrogen (C–N) bond without disrupting the aromatic system, thus producing the nitrogenated aromatic framework of an aniline .Molecular Structure Analysis
The molecular structure of 3-(1-Phenylethenyl)aniline consists of a phenyl group attached to an amino group . The InChI code for this compound is 1S/C14H13N/c1-11(12-6-3-2-4-7-12)13-8-5-9-14(15)10-13/h2-10H,1,15H2 .Chemical Reactions Analysis
Anilines, in general, are known to undergo a variety of chemical reactions. For instance, they can participate in reactions for making widely used aniline compounds that break norms of synthesis . They can also undergo condensation reactions under electrospray ionization (ESI) conditions .Physical And Chemical Properties Analysis
3-(1-Phenylethenyl)aniline is a solid compound . It has a molecular weight of 195.26 . The compound is slightly soluble in water and sometimes freely soluble in chemicals such as alcohol and ether .Wissenschaftliche Forschungsanwendungen
Synthesis of High-Performance Polymers
3-(1-Phenylethenyl)aniline: is utilized in the synthesis of high-temperature polymers, particularly polyimides . These polymers are known for their exceptional thermal stability, making them suitable for applications that require materials to withstand high temperatures without degrading. The compound serves as a monomer that provides enhanced thermal properties to the resulting polymers, which can be used in aerospace and electronics industries for components that must endure extreme heat.
Conductive Polymer Composites
The compound is instrumental in creating conductive polymer composites . When blended with insulating polymers, it can impart electrical conductivity to the material. This is particularly valuable in the development of antistatic coatings, electromagnetic interference shielding materials, and conductive adhesives. These composites combine the mechanical properties of traditional polymers with the electrical properties of conductive fillers, leading to innovative applications in electronics and materials science.
Organic Electronics
In the field of organic electronics, 3-(1-Phenylethenyl)aniline can be a key component in the production of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) . Its structural properties may allow for fine-tuning the electronic characteristics of these devices, enhancing their performance and efficiency.
Sensing Materials
The unique electronic structure of 3-(1-Phenylethenyl)aniline makes it a candidate for use in sensing materials . Sensors based on this compound can detect various environmental stimuli, such as changes in pH, temperature, or the presence of specific chemicals. These sensors have potential applications in environmental monitoring, healthcare, and industrial process control.
Photocatalysis
Research has explored the use of 3-(1-Phenylethenyl)aniline in photocatalytic applications . Photocatalysts based on this compound could be effective in breaking down organic pollutants or facilitating chemical reactions under light irradiation. This has implications for environmental cleanup efforts and sustainable chemical synthesis.
Drug Delivery Systems
The compound’s ability to interact with biological molecules may be harnessed in the design of drug delivery systems . By incorporating 3-(1-Phenylethenyl)aniline into polymeric hydrogels, researchers can create materials that respond to specific triggers to release therapeutic agents at controlled rates. This approach could lead to more effective treatments with reduced side effects.
Safety And Hazards
3-(1-Phenylethenyl)aniline is classified as a hazardous substance. It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with this compound include H302, H312, and H332 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
3-(1-phenylethenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N/c1-11(12-6-3-2-4-7-12)13-8-5-9-14(15)10-13/h2-10H,1,15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDCMCEBIIYNJLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(C1=CC=CC=C1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901306204 | |
| Record name | 3-(1-Phenylethenyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901306204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Phenylethenyl)aniline | |
CAS RN |
1610377-16-6 | |
| Record name | 3-(1-Phenylethenyl)benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1610377-16-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(1-Phenylethenyl)benzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901306204 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



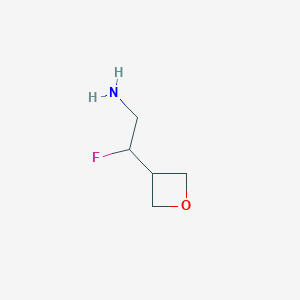
![tert-butyl N-[(2-aminopyridin-3-yl)methyl]carbamate](/img/structure/B1448238.png)
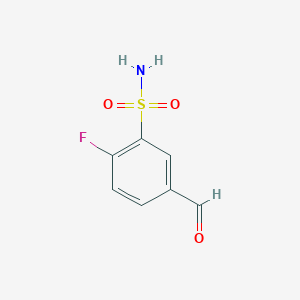
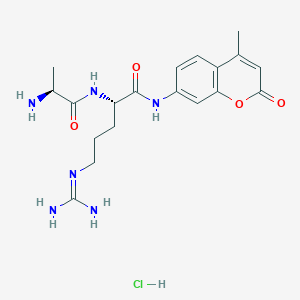
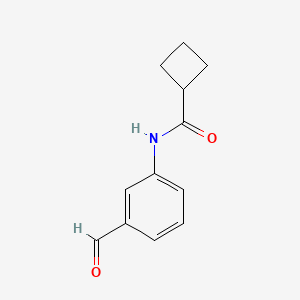
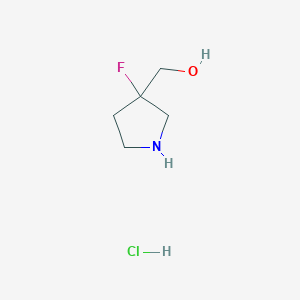
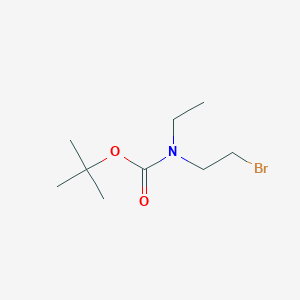
![2-tert-Butyl 8-methyl 5-(2-tert-butoxy-2-oxoethyl)-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indole-2,8-dicarboxylate](/img/structure/B1448248.png)
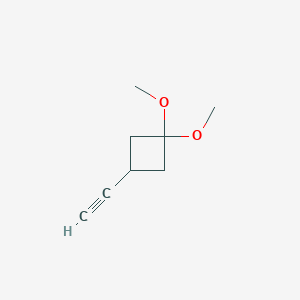
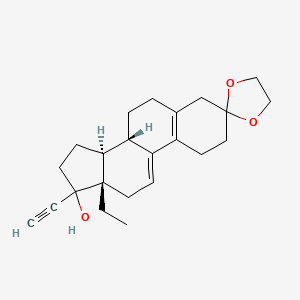
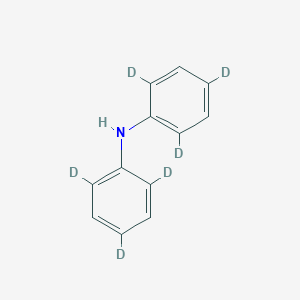
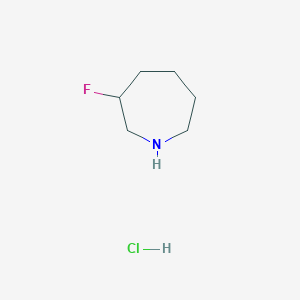
![{[5-(1-Benzofuran-2-yl)isoxazol-3-yl]methyl}amine hydrochloride](/img/structure/B1448258.png)
![1-(4-fluorophenyl)-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine hydrochloride](/img/structure/B1448260.png)